

EIDD-1931 chemical properties and stability

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Compound of Interest

Compound Name: EIDD-1931-d2

Cat. No.: B12416912

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An In-depth Technical Guide on the Core Chemical Properties and Stability of EIDD-1931

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β -D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity. It is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] EIDD-1931 exerts its antiviral effect by being incorporated into viral RNA, leading to an accumulation of mutations that results in "error catastrophe" and inhibits viral replication.[3] This document provides a comprehensive overview of the fundamental chemical properties and stability of EIDD-1931, intended for researchers and professionals in the field of drug development.

Chemical Properties

EIDD-1931 is a synthetic nucleoside analog that shares structural similarities with cytidine. Its chemical identity and core properties are summarized below.



Property	Value	
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-4- (hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2- one[4]	
Synonyms	β-D-N4-Hydroxycytidine, N4-Hydroxycytidine, NHC[5][6]	
CAS Number	3258-02-4[3][5][6]	
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆ [3][5][6]	
Molecular Weight	259.22 g/mol [3][6][7][8]	
Melting Point	169 °C[4]	
Purity	Typically ≥95% to ≥99.96% (as determined by HPLC)[3][5][6][7]	
InChI Key	XCUAIINAJCDIPM-XVFCMESISA-N[3][5]	

Solubility

The solubility of EIDD-1931 is a critical parameter for its use in various experimental settings. The compound exhibits good solubility in common laboratory solvents.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	20 - 45[5][8]	~100 - 173.6[3][8]
Water	12.96 - 15[3][9]	50[3]
PBS (pH 7.2)	10[5]	~38.6
DMF	10[5]	~38.6

Chemical Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of EIDD-1931.



Storage Recommendations

Form	Storage Temperature	Duration	Additional Notes
Powder (Solid)	-20°C[3][9]	3 years	Store in a dry, cool place away from sunlight.[4][10]
In Solvent	-80°C[8][9]	1 year	Aliquot to avoid repeated freeze-thaw cycles.[9]
In Solvent	-20°C[9]	1 month	

Degradation Profile

Studies on the prodrug Molnupiravir (EIDD-2801) provide insight into the stability of its active form, EIDD-1931. Molnupiravir is susceptible to degradation under oxidative, acidic, and alkaline stress conditions, but demonstrates significant stability against thermal degradation. [11] Given that EIDD-1931 is the hydrolysis product of Molnupiravir, it is expected to exhibit similar liabilities, particularly to further degradation under harsh pH or oxidative conditions.

Experimental Protocols

This section details methodologies for the preparation, stability assessment, and quantification of EIDD-1931.

Preparation of Stock and Working Solutions

Objective: To prepare EIDD-1931 solutions for in vitro and in vivo experiments.

Methodology for in vitro Assays:

- Stock Solution Preparation:
 - Accurately weigh the required amount of EIDD-1931 powder.
 - Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[12]



- Ensure complete dissolution, using sonication if necessary.[8]
- Store the stock solution at -20°C or -80°C in small aliquots.[12]
- · Working Solution Preparation:
 - Thaw an aliquot of the stock solution.
 - Perform serial dilutions of the stock solution into the appropriate cell culture medium (e.g.,
 DMEM with 2% FBS) to achieve the desired final concentrations for the assay.[13]

Methodology for in vivo Administration:

- Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle is saline.[12]
- Solubilization:
 - Dissolve the required amount of EIDD-1931 in the vehicle.
 - To ensure full dissolution for animal studies, alternating ultrasound treatment may be applied.[12]
 - For more complex formulations, co-solvents may be used. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been described for the prodrug.[8][14]
- Administration: The prepared solution should be used immediately for optimal results.[9]

Quantification in Biological Samples (Pharmacokinetics)

Objective: To determine the concentration of EIDD-1931 in biological matrices such as serum or plasma.

Methodology (Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry - HPLC-MS/MS):[15]

Sample Preparation:

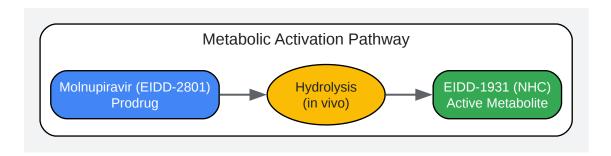


- Collect blood samples at specified time points post-administration.
- Process the samples to obtain serum or plasma.
- Stock and Standard Curve Preparation:
 - Prepare a stock solution of EIDD-1931 (e.g., 2 mg/mL in methanol) and store it at -80°C.
 [15][16]
 - Dilute the stock solution in methanol to create a series of calibration standards covering the expected concentration range in the samples (e.g., 1 ng/mL to 5000 ng/mL).[15][16]
- Chromatographic Separation:
 - Utilize a suitable HPLC column (e.g., a C18 column).
 - Employ a gradient elution method with mobile phases such as water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).
 - A typical gradient might involve a linear increase in Mobile Phase B over several minutes
 to separate the analyte from matrix components.[15]
- Mass Spectrometric Detection:
 - Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
 - Identify EIDD-1931 by monitoring specific precursor-to-product ion transitions, for example, m/z 257.9 → 125.9 and 107.9.[15][16]
- Quantification:
 - Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.
 - Determine the concentration of EIDD-1931 in the unknown samples by linear regression analysis using the calibration curve.[15][16]



Visualizations

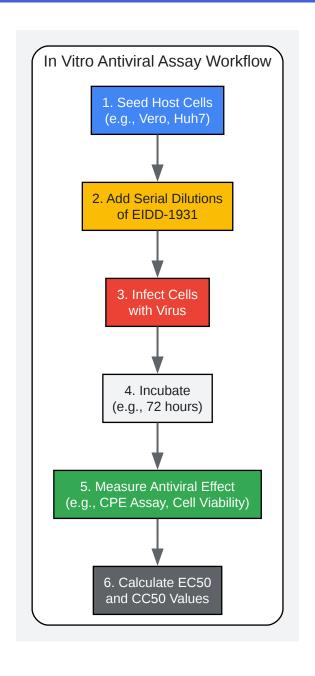
Diagrams created using Graphviz to illustrate key relationships and workflows.



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Caption: Prodrug to active metabolite conversion pathway.

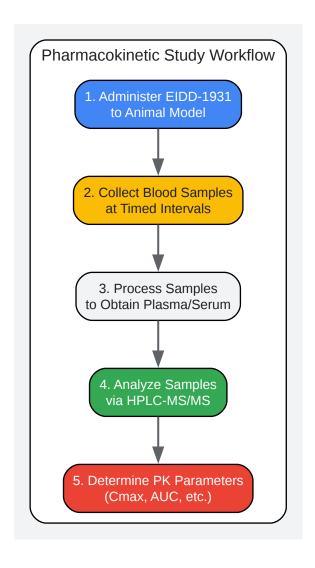




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Caption: General workflow for in vitro antiviral testing.





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Caption: Workflow for a typical pharmacokinetic study.

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